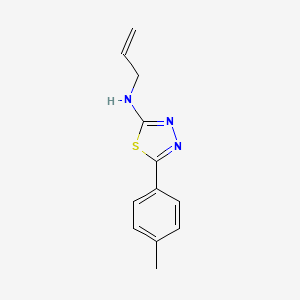

5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(4-methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-3-8-13-12-15-14-11(16-12)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQISLRBYRMYYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(S2)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methylbenzenamine with prop-2-en-1-yl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiadiazole ring. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic substitution reactions. The 2-amino group and adjacent sulfur atom create sites for electrophilic attack or ligand exchange.

Key Findings :

-

Alkylation typically occurs at the exocyclic amine group rather than the thiadiazole ring due to steric and electronic factors .

-

Acylation with chloroacetyl chloride generates stable amides, confirmed via IR spectroscopy (C=O stretch at ~1,712 cm⁻¹) .

Reactivity of the Allyl (Prop-2-en-1-yl) Group

The allyl substituent enables addition and cyclization reactions, leveraging its conjugated double bond.

Key Findings :

-

Allyl groups in thiadiazoles participate in regioselective additions, often guided by the electron-withdrawing thiadiazole ring .

-

Computational studies suggest the allyl group’s π-system enhances reactivity toward dienophiles .

Coordination Chemistry and Metal Complexation

The thiadiazole moiety acts as a ligand for transition metals, forming complexes with potential bioactivity.

| Metal Ion | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(II) | Methanol, RT | Square-planar Cu(N,S)₂ complexes | Antimicrobial agents | |

| Fe(III) | Ethanol, reflux | Octahedral Fe(N,S)₃Cl₃ | Catalysis |

Key Findings :

-

Cu(II) complexes exhibit enhanced antimicrobial activity compared to the parent ligand .

-

Fe(III) coordination often requires acidic conditions to stabilize the metal center .

Oxidation and Reduction Reactions

The sulfur atom in the thiadiazole ring and the allyl group are susceptible to redox transformations.

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| S-Oxidation | H₂O₂, acetic acid, 50°C | Sulfoxide or sulfone derivatives | |

| Allyl Oxidation | KMnO₄, H₂O, 0°C | Glycol derivative (predicted) |

Key Findings :

-

Controlled oxidation of sulfur yields sulfoxides, while over-oxidation produces sulfones .

-

Allyl oxidation is pH-sensitive, requiring neutral to slightly acidic conditions .

Biological Activity and Pharmacological Modifications

Derivatives of this compound are synthesized to enhance bioactivity, particularly in anticancer and antimicrobial contexts.

| Modification | Biological Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Arylidene Derivatives | PAR4 receptors (platelet aggregation) | 0.19 µM (PAR4) | |

| Thiourea Analogs | Leishmania major promastigotes | 0.22 µM |

Key Findings :

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a thiadiazole core exhibit significant antibacterial and antifungal activities. Specifically, derivatives like 5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi such as Aspergillus niger and Candida albicans .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been a focal point in recent studies. For instance, compounds similar to this compound have demonstrated promising results against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation .

Neuroprotective Effects

Recent investigations suggest that certain thiadiazole derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neural pathways makes these compounds candidates for further exploration in neuropharmacology .

Agricultural Applications

Pesticidal Activity

Thiadiazole derivatives have been recognized for their pesticidal properties. Research has indicated that this compound can act as an effective pesticide against various agricultural pests. Its application can enhance crop yield by providing protection against fungal infections and insect infestations .

Herbicidal Properties

Some studies have reported that thiadiazole compounds possess herbicidal activity, making them suitable for developing new herbicides. Their mode of action typically involves disrupting metabolic processes in target plants while being less harmful to non-target species .

Material Science

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials. These materials can be applied in electronics and photonics due to their semiconducting properties .

Case Studies

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-(4-Methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine

- CAS No.: 448914-54-3

- Molecular Formula : C₁₂H₁₃N₃S

- Molecular Weight : 231.32 g/mol

- Key Properties: XLogP3 = 3.4 (moderate lipophilicity), hydrogen bond donor/acceptor count = 1/4, rotatable bonds = 4 .

Structural Features :

- Comprises a 1,3,4-thiadiazole core substituted with a 4-methylphenyl group at position 5 and an allylamine (prop-2-en-1-yl) group at position 2.

- The planar thiadiazole ring contributes to π-π stacking interactions, while the allyl group introduces steric flexibility .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Key analogues include:

Key Observations :

Pharmacological Activities

Physicochemical and Crystallographic Properties

- Crystal Packing : Planar thiadiazole rings (RMS deviation = 0.0042 Å in ) facilitate tight molecular stacking, whereas allyl substituents may disrupt crystallinity compared to rigid groups.

Biological Activity

5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound features a thiadiazole ring, which is known for its ability to interact with biological targets due to the presence of nitrogen and sulfur atoms. The synthesis of 1,3,4-thiadiazole derivatives typically involves reactions such as cyclization of thiosemicarbazides with carbon disulfide or other reagents under acidic or basic conditions. Recent studies have developed one-pot synthesis methods that streamline the production of these compounds while minimizing toxic byproducts .

Anticancer Activity

-

Mechanism of Action :

- Thiadiazole derivatives, including this compound, exhibit anticancer properties primarily through the inhibition of DNA and RNA synthesis. They target key enzymes involved in cell division and proliferation .

- Specific studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

-

In Vitro Studies :

- In vitro tests have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, related derivatives showed IC50 values ranging from 0.28 µg/mL to 10 µg/mL depending on structural modifications .

- Case Studies :

Antimicrobial Activity

Thiadiazole derivatives also display notable antimicrobial properties. Research indicates that compounds with a similar structure can inhibit bacterial growth against both Gram-positive and Gram-negative strains.

- Mechanisms :

- Efficacy :

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7, HepG2 | 0.28 µg/mL - 10 µg/mL | DNA/RNA synthesis inhibition |

| Antimicrobial | Gram-positive/negative bacteria | MIC < standard antibiotics | Cell wall disruption |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine?

The synthesis typically involves cyclocondensation reactions. A general approach includes reacting substituted carboxylic acids (e.g., 4-methylbenzoic acid) with thiosemicarbazide derivatives in the presence of phosphoryl chloride (POCl₃) under reflux (90–100°C for 2–4 hours). Neutralization with ammonia precipitates the thiadiazole core, followed by functionalization with allyl groups via nucleophilic substitution or coupling reactions . For example:

Q. How is the structural characterization of this compound validated experimentally?

Key techniques include:

- X-ray crystallography : Resolves the planar conformation of the thiadiazole ring and dihedral angles with substituents (e.g., 31.19° between thiadiazole and 4-methylphenyl in the crystal lattice) .

- Spectroscopy :

- IR : Confirms N–H stretching (3100–3300 cm⁻¹) and C=N/C–S vibrations (1600–1400 cm⁻¹) .

- ¹H/¹³C NMR : Identifies allylic protons (δ 5.1–5.9 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

Q. What preliminary biological screening assays are relevant for this compound?

- Antibacterial activity : Agar diffusion assays against Escherichia coli, Bacillus subtilis, and Xanthomonas campestris (zone of inhibition ≥15 mm at 1 mM) .

- Antioxidant activity : FRAP (ferric reducing antioxidant power) assays to compare radical scavenging efficacy with standards like BHT .

Advanced Research Questions

Q. How can computational methods resolve contradictions in bioactivity data across studies?

Discrepancies in reported activities (e.g., varying IC₅₀ values) often arise from differences in assay conditions or bacterial strains. To address this:

- Molecular docking : Predict binding affinities to target enzymes (e.g., phenylalanyl-tRNA synthetase) using AutoDock Vina, correlating docking scores with experimental MIC values .

- QSAR modeling : Train models on datasets with standardized protocols (e.g., microdilution vs. agar diffusion) to identify structural descriptors (e.g., Hammett σ constants) influencing activity .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving cyclization efficiency .

- Catalysis : Mn(II) catalysts accelerate thiadiazole formation (yield increase from 65% to 85%) by stabilizing transition states .

- Workup optimization : Recrystallization from DMSO/water (2:1) removes unreacted starting materials, achieving >95% purity .

Q. How does adsorption behavior on metal surfaces inform corrosion inhibition mechanisms?

- Langmuir isotherm analysis : Fit gravimetric data to calculate adsorption equilibrium constants (Kads ≈ 10⁴ M⁻¹) and Gibbs free energy (ΔGads ≈ −35 kJ/mol), confirming chemisorption on carbon steel .

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to correlate electron density distribution with inhibition efficiency (e.g., higher HOMO density at the thiadiazole N-atoms enhances metal coordination) .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Thiadiazole Derivatives

| Compound | Antibacterial Activity (Zone of Inhibition, mm) | FRAP (μM Fe²⁺/g) |

|---|---|---|

| Target compound | 16 ± 1.2 (E. coli) | 850 ± 45 |

| 5-(4-nitrophenyl) derivative | 18 ± 1.5 (B. subtilis) | 920 ± 50 |

| BHT (control) | N/A | 620 ± 30 |

| Data sourced from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.